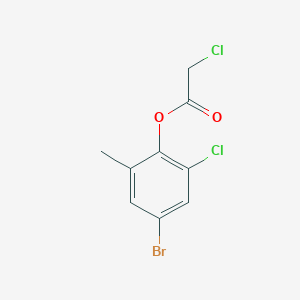

4-Bromo-2-chloro-6-methylphenyl chloroacetate

Description

Introduction to 4-Bromo-2-chloro-6-methylphenyl Chloroacetate

Historical Context and Discovery

The development and characterization of this compound emerges from the broader field of halogenated aromatic chemistry that gained prominence in the mid-20th century. While specific historical records regarding the initial synthesis and discovery of this particular compound are limited in the available literature, its structural characteristics suggest it was developed as part of systematic investigations into multihalogenated aromatic esters. The compound appears to have been synthesized as a building block for pharmaceutical research, as evidenced by its presence in chemical supplier databases and research compound collections.

The molecular design of this compound reflects the strategic incorporation of multiple halogen substituents, which is a common approach in medicinal chemistry for modulating biological activity and pharmacokinetic properties. The specific substitution pattern suggests deliberate synthetic planning to achieve particular electronic and steric effects that could be beneficial for subsequent chemical transformations or biological interactions.

Nomenclature and Chemical Identity

IUPAC Name and Synonyms

The official International Union of Pure and Applied Chemistry name for this compound is this compound. This systematic nomenclature clearly describes the substitution pattern on the aromatic ring and the nature of the ester functionality. The compound is also known by several synonyms in chemical databases and commercial suppliers, reflecting variations in naming conventions and database indexing systems.

Common synonyms include (4-bromo-2-chloro-6-methylphenyl) 2-chloroacetate, which presents an alternative formatting of the same chemical structure. Additional database synonyms encompass 4-bromo-2-chloro-6-methylphenyl 2-chloroacetate and various alphanumeric codes used by chemical suppliers and research institutions. The systematic name follows the standard convention of numbering the aromatic ring positions relative to the ester linkage, with position 1 being the carbon bearing the ester oxygen.

Properties

IUPAC Name |

(4-bromo-2-chloro-6-methylphenyl) 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2O2/c1-5-2-6(10)3-7(12)9(5)14-8(13)4-11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFRORIICZAWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(=O)CCl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-2-chloro-6-methylphenyl chloroacetate, with the IUPAC name (4-bromo-2-chloro-6-methylphenyl) 2-chloroacetate, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound is primarily utilized in organic synthesis and as an intermediate in the development of various pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its potential applications in medicinal chemistry and other fields.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈BrCl₂O₂, with a molecular weight of approximately 297.96 g/mol. The presence of bromine and chlorine atoms in its structure contributes to its reactivity and biological properties.

Structural Formula:

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The electron-withdrawing effects of the halogens enhance electrophilic character, allowing the compound to participate in nucleophilic substitutions and other reactions that may impact biological systems.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluating the antimicrobial potential of chloroacetamides found that halogenated phenyl rings enhance lipophilicity, allowing better penetration through cell membranes. This property is crucial for compounds targeting Gram-positive bacteria like Staphylococcus aureus and MRSA, as well as fungi such as Candida albicans .

Insecticidal and Acaricidal Activity

Compounds derived from halogenated phenols, including derivatives of this compound, have been identified as valuable intermediates in the synthesis of insecticides and acaricides. These compounds demonstrate effective pest control properties, which are essential in agricultural applications .

Study on Antimicrobial Activity

A quantitative structure-activity relationship (QSAR) analysis was conducted on various chloroacetamides, revealing that those with halogen substitutions showed enhanced antimicrobial efficacy. The study highlighted that compounds with a para-substituted halogenated phenyl ring were particularly effective against both Gram-positive and Gram-negative bacteria .

Synthesis and Evaluation

In a related study, researchers synthesized several derivatives of chlorinated phenols, including this compound. They evaluated their biological activities through standard antimicrobial testing, confirming their effectiveness against a range of pathogens .

Data Table: Biological Activity Overview

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

4-Bromo-2-chloro-6-methylphenyl chloroacetate serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules. The compound can participate in nucleophilic substitution reactions, where the chloroacetate group can be replaced by nucleophiles, leading to the formation of new compounds with diverse functionalities.

Reactivity and Mechanism

The reactivity of this compound is significantly influenced by the electron-withdrawing effects of the bromine and chlorine atoms. These halogens stabilize the positive charge that develops during electrophilic attacks on the aromatic system, facilitating various substitution reactions. The kinetics of these reactions can vary based on solvent polarity and temperature, affecting both reaction rates and product distributions .

Medicinal Chemistry

Intermediate for Active Pharmaceutical Ingredients

In medicinal chemistry, this compound is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives have shown potential as insecticidal and acaricidal agents. For instance, it can be converted into 4-bromo-2-chlorophenols, which are valuable intermediates for producing phosphoric acid esters used in pest control .

Case Studies in Drug Development

Research has demonstrated that compounds derived from this compound exhibit biological activity against various pathogens. For example, studies have indicated its potential efficacy against certain bacterial strains when modified appropriately .

Material Science

Synthesis of Functional Materials

This compound is also explored in material science for the development of functional materials. Its reactivity allows for the incorporation into polymer matrices or other materials that require specific chemical functionalities. The versatility of halogenated compounds like this compound makes them suitable for creating materials with tailored properties for applications in electronics and coatings.

Comparison with Similar Compounds

Structural Analogs: Substituted Phenyl Chloroacetates

Key structural analogs include compounds with variations in halogen positions or ester groups (Table 1).

Analysis :

- The methyl group at the 6-position may sterically hinder reactions, reducing reactivity compared to unsubstituted phenyl chloroacetates .

- Bioactivity : Thymyl chloroacetate demonstrates high toxicity (LD₅₀=1.41 µg/mg) against Acromyrmex balzani ants, surpassing thymol itself . While direct toxicity data for this compound is unavailable, its halogenated structure suggests comparable or greater bioactivity, possibly targeting insect nervous systems through esterase inhibition .

Functional Analogs: Simple Chloroacetate Esters

Comparison with simpler chloroacetates (Table 2):

Analysis :

- Volatility and Handling : Simple esters like ethyl and methyl chloroacetate are highly volatile and flammable, necessitating stringent safety measures (e.g., local exhaust ventilation) . In contrast, the bulky aromatic structure of this compound likely reduces volatility, shifting hazards toward toxicity rather than flammability.

- Market Relevance : Methyl chloroacetate dominates industrial applications (dyes, pharmaceuticals), with a well-established global market . The target compound, however, remains niche, primarily serving specialized research or agrochemical development .

Preparation Methods

Esterification via Chloroacetyl Chloride

One common method involves direct esterification of 4-bromo-2-chloro-6-methylphenol with chloroacetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize the generated HCl. The reaction is typically conducted in an inert solvent such as dichloromethane at low temperature to control the reaction rate and minimize side reactions.

$$

\text{4-Bromo-2-chloro-6-methylphenol} + \text{Chloroacetyl chloride} \xrightarrow[\text{Base}]{\text{DCM, 0-5°C}} \text{4-Bromo-2-chloro-6-methylphenyl chloroacetate} + \text{HCl}

$$

- Temperature: 0–5°C initially, then allowed to warm to room temperature.

- Base: Pyridine or triethylamine (1.1–1.5 equivalents).

- Solvent: Dichloromethane or similar inert solvent.

- Reaction time: 1–4 hours depending on scale.

Esterification via Chloroacetic Acid and Acid Catalysis

Alternatively, esterification can be performed by reacting the phenol with chloroacetic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. This method is less common due to harsher conditions and potential side reactions but is feasible for small-scale synthesis.

- Reflux in toluene or xylene with acid catalyst.

- Removal of water by azeotropic distillation to drive equilibrium.

- Reaction time: 6–12 hours.

Q & A

Basic: What are the recommended methods for synthesizing 4-bromo-2-chloro-6-methylphenyl chloroacetate?

Answer:

A common approach involves esterification of substituted phenolic precursors with chloroacetyl chloride. For example:

Intermediate preparation : Start with 4-bromo-2-chloro-6-methylphenol (or structurally similar derivatives, e.g., lists bromochlorophenol derivatives). React with chloroacetyl chloride in anhydrous dichloromethane under nitrogen.

Reaction conditions : Use a base like pyridine or triethylamine to neutralize HCl byproducts. Maintain temperatures at 0–5°C to minimize side reactions (e.g., hydrolysis or polymerization) .

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water. Monitor purity by HPLC (>95% as per ) .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

Use a combination of analytical techniques:

- HPLC : Employ a C18 column with UV detection (λ = 254 nm) and mobile phase acetonitrile/water (70:30). Compare retention times with standards (e.g., specifies >97% purity via HLC) .

- Spectroscopy :

- Mass spectrometry : Validate molecular ion peaks (e.g., ESI-MS for [M+H]⁺ or [M-Cl]⁺ fragments) .

Basic: What are the critical storage conditions to ensure compound stability?

Answer:

- Temperature : Store at 0–6°C in airtight containers to prevent thermal degradation (as recommended for similar bromochloro compounds in ) .

- Light sensitivity : Protect from UV light using amber glassware.

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the chloroacetate group.

Advanced: How can computational modeling optimize reaction pathways for derivatives of this compound?

Answer:

DFT calculations : Use software like Gaussian or ORCA to model transition states and predict regioselectivity in electrophilic substitutions (e.g., bromination/chlorination patterns).

Solvent effects : Simulate polarity and steric effects using COSMO-RS to identify ideal solvents (e.g., dichloromethane vs. THF) .

Docking studies : If targeting biological activity (e.g., enzyme inhibition), perform molecular docking with AutoDock Vina to assess binding affinities of derivatives .

Advanced: How should researchers resolve contradictions in spectral data during characterization?

Answer:

Cross-validate techniques : Combine NMR, IR, and MS to distinguish structural isomers (e.g., ortho vs. para substitution). For example, NOESY NMR can clarify spatial proximity of substituents .

Controlled degradation : Perform acid/base hydrolysis and analyze fragments (e.g., liberated phenol via LC-MS) to confirm ester linkage integrity .

Reference standards : Compare with spectral libraries (e.g., NIST Chemistry WebBook in ) .

Advanced: What mechanistic insights explain side reactions during synthesis?

Answer:

Key issues and solutions:

- Hydrolysis of chloroacetate : Traces of moisture can hydrolyze the ester to carboxylic acid. Use rigorous drying protocols (e.g., molecular sieves in solvents) .

- Halogen exchange : Bromine/chlorine displacement under high temperatures. Monitor via GC-MS for unexpected byproducts .

- Steric hindrance : Bulky substituents (e.g., 6-methyl group) may slow esterification. Optimize catalyst (e.g., DMAP) or increase reaction time .

Advanced: How can researchers evaluate the biological relevance of this compound?

Answer:

In vitro assays : Test antimicrobial activity using broth microdilution (e.g., against S. aureus or E. coli) as done for bromophenol derivatives in .

Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) to assess safety margins.

Mechanistic studies : Investigate interactions with target proteins (e.g., cholinesterase inhibition) via kinetic assays .

Advanced: What analytical strategies differentiate this compound from structurally similar impurities?

Answer:

- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column if stereoisomers are present .

- High-resolution MS : Accurately measure mass-to-charge ratios (e.g., Q-TOF) to distinguish isotopes (e.g., ⁷⁹Br vs. ⁸¹Br) .

- 2D NMR : Utilize HSQC and HMBC to assign quaternary carbons and confirm substitution patterns .

Advanced: How do substituent positions (bromo, chloro, methyl) influence reactivity?

Answer:

- Electron-withdrawing effects : Bromo and chloro groups deactivate the aromatic ring, directing electrophilic attacks to meta/para positions.

- Steric effects : The 6-methyl group hinders reactions at adjacent positions, favoring substitutions at the 4-bromo site (see for analogous reactions) .

- Thermodynamic stability : DFT studies show para-substituted derivatives are more stable than ortho due to reduced steric strain .

Advanced: What are the best practices for scaling up synthesis without compromising yield?

Answer:

- Process optimization : Use flow chemistry to maintain consistent temperature and mixing, reducing exothermic risks.

- Catalyst recycling : Immobilize catalysts (e.g., polymer-supported DMAP) to minimize waste .

- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.